molecular formula C12H11NO3 B15212711 3-Quinolinecarboxaldehyde, 1-ethyl-1,2-dihydro-4-hydroxy-2-oxo- CAS No. 65740-50-3

3-Quinolinecarboxaldehyde, 1-ethyl-1,2-dihydro-4-hydroxy-2-oxo-

Cat. No.: B15212711
CAS No.: 65740-50-3
M. Wt: 217.22 g/mol
InChI Key: BLCBANRNSXYIEB-UHFFFAOYSA-N
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Description

1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a heterocyclic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core with various functional groups such as an ethyl group, a hydroxyl group, an oxo group, and a carbaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of an appropriate aniline derivative with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of acidic or basic catalysts, controlled temperatures, and specific solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, efficiency, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a quinoline-2,4-dione derivative, while reduction of the oxo group may produce a dihydroquinoline derivative .

Scientific Research Applications

1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors and signaling pathways, modulating biological processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is unique due to the presence of the ethyl group and the carbaldehyde group, which confer distinct chemical properties and reactivity.

Properties

CAS No.

65740-50-3

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

1-ethyl-4-hydroxy-2-oxoquinoline-3-carbaldehyde

InChI

InChI=1S/C12H11NO3/c1-2-13-10-6-4-3-5-8(10)11(15)9(7-14)12(13)16/h3-7,15H,2H2,1H3

InChI Key

BLCBANRNSXYIEB-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C(=C(C1=O)C=O)O

Origin of Product

United States

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